molecular formula C21H22N4O3 B6067549 3-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide

3-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide

Cat. No.: B6067549
M. Wt: 378.4 g/mol
InChI Key: SWFBDUHUKJPAEQ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a pyrazole ring

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14(17-12-23-25(15(17)2)20-5-3-4-10-22-20)24-21(26)9-7-16-6-8-18-19(11-16)28-13-27-18/h3-6,8,10-12,14H,7,9,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFBDUHUKJPAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as a propanamide group, under specific reaction conditions (e.g., using a coupling reagent like EDCI in the presence of a base).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 5-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide is unique due to its combination of a benzodioxole ring, a pyridine ring, and a pyrazole ring, which imparts distinct chemical and biological properties

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